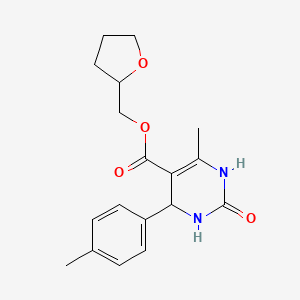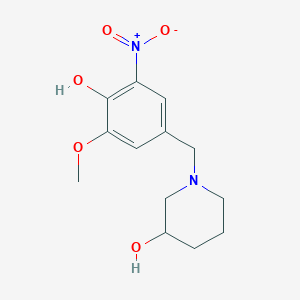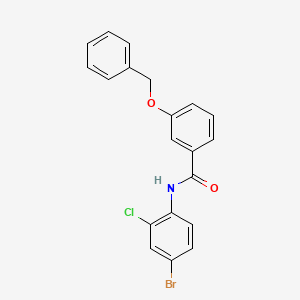
methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that belongs to the class of isoindoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The exact mechanism of action of methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Moreover, it has been reported to inhibit the activity of various enzymes such as topoisomerase and histone deacetylase, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage, increase reactive oxygen species (ROS) production, and alter mitochondrial function in cancer cells. Furthermore, it has been shown to inhibit the growth of bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.
实验室实验的优点和局限性
Methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be easily modified to obtain derivatives with improved biological activity. Moreover, it has been shown to have low toxicity and high selectivity towards cancer cells. However, its limitations include its poor solubility in water, which can hinder its use in biological assays, and its limited availability in the market.
未来方向
Methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate has promising potential for future research. One of the future directions could be the development of new derivatives with improved biological activity and selectivity. Moreover, it could be used as a lead compound for the development of new anticancer drugs. Furthermore, its potential applications in material science, such as the synthesis of new polymers and nanoparticles, could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in various fields.
合成方法
Methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One of the most commonly used methods involves the reaction of 5-bromo-1,3-dihydro-2H-isoindol-2-one with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
科学研究应用
Methyl 4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also been shown to possess antibacterial and antifungal properties. Furthermore, it has been used as a precursor for the synthesis of various biologically active compounds.
属性
IUPAC Name |
methyl 4-(5-bromo-1,3-dihydroisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-16(19)11-3-6-15(7-4-11)18-9-12-2-5-14(17)8-13(12)10-18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLTVZMXCOCIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192151.png)


![3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5192168.png)


![2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide](/img/structure/B5192181.png)
![3,5-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5192185.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5192199.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5192206.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5192210.png)
![5-(3-bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5192219.png)
![4-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5192223.png)
